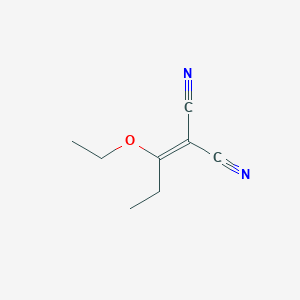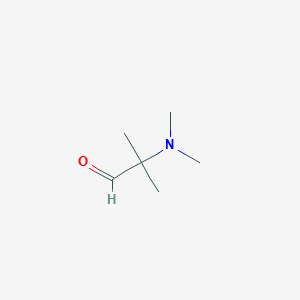![molecular formula C13H22N2O B1346345 {4-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 1849-80-5](/img/structure/B1346345.png)
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine
Vue d'ensemble
Description
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine, also known as 4-DEAPM, is an organic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. 4-DEAPM has a unique molecular structure which makes it a versatile compound for use in a variety of experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The study by Aghekyan et al. (2018) discusses the synthesis of dicarboxylic acid amides and diamides from a related compound, showcasing its utility in creating complex organic molecules (A. A. Aghekyan, G. G. Mkryan, R. E. Muradyan, & A. E. Tumajyan, 2018).
Fluorescence and Sensing Applications
- Wang et al. (2015) developed a derivative with aggregation-induced emission (AIE) properties, demonstrating reversible fluorescence switching. This highlights potential applications in chemical sensing and environmental monitoring (Zhiming Wang, Han Nie, Zhenqiang Yu, A. Qin, Zujin Zhao, & B. Tang, 2015).
Mechanistic Insights into Fluorescence
- Research by Zhang et al. (2016) investigated the mechanisms behind large Stokes shift and fluorescence quantum yields in an anilino substituted rhodamine analogue, providing insights into the design of high-efficiency fluorescent dyes (Zhiyong Zhang, Guang-qing Zhang, Jingxiu Wang, Shan-shan Sun, & Zhongzhi Zhang, 2016).
Electrochemical and Photophysical Properties
- Bas et al. (2017) synthesized new subphthalocyanines with electropolymerizable groups, exploring their electrochemical characteristics for potential use in electronic devices and sensors (Hüseyin Baş & Z. Bıyıklıoğlu, 2017).
Anticancer Research
- Musa et al. (2012) examined the cytotoxic effects of certain coumarin-based benzopyranone derivatives on human lung cancer cells, demonstrating their potential as therapeutic agents (M. Musa, V. Badisa, L. Latinwo, Tyise A Patterson, & M. Owens, 2012).
Propriétés
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUFCAIFUNCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939906 | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine | |
CAS RN |
1849-80-5 | |
| Record name | NSC37854 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)

